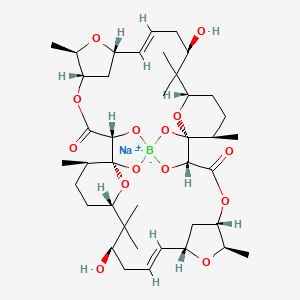
Aplasmomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-aplasmomycin is a macrolide antibiotic and a boron oxoanion.
科学的研究の応用
Antibacterial Properties
Aplasmomycin has been identified as an effective inhibitor of the futalosine pathway, which is crucial for menaquinone biosynthesis in certain bacteria. This pathway is non-canonical and operates in organisms like Helicobacter pylori, making this compound a targeted agent against this pathogen. The compound's mechanism involves the disruption of bacterial growth by inhibiting essential metabolic processes .
Case Study: Inhibition of Helicobacter pylori
A study highlighted the effectiveness of this compound against Helicobacter pylori, demonstrating its potential as a therapeutic agent for treating infections caused by this bacterium. The research involved isolating this compound from Streptomyces sp. K15-0223 and assessing its inhibitory activity through various bioassays. The results indicated significant antibacterial activity, suggesting that this compound could be developed into a treatment option for related gastrointestinal disorders .
Mechanistic Insights
The biosynthetic pathways of this compound have been extensively studied to understand its structural characteristics and conformational behavior. Analyses using nuclear magnetic resonance spectroscopy revealed that the conformation of this compound remains consistent in both solution and solid-state forms. Such insights are crucial for optimizing its chemical properties for pharmaceutical applications .
Therapeutic Potential Beyond Antibacterial Activity
Recent investigations into this compound have also examined its broader therapeutic implications, including anti-cancer properties. For instance, one study reported that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) with an IC50 value of 2 µM. This suggests that this compound may have potential as an anti-cancer agent, warranting further exploration in oncological research .
Comparative Efficacy Against Other Antibiotics
To contextualize this compound's effectiveness, it is beneficial to compare its minimum inhibitory concentrations (MIC) with other known antibiotics. The following table summarizes the MIC values of this compound against various bacterial strains in comparison with standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa | 0.31 | Ciprofloxacin | 0.5 |
| Methicillin-sensitive Staphylococcus aureus | 0.08 | Methicillin | 0.5 |
| Methicillin-resistant Staphylococcus aureus | 1.25 | Vancomycin | 2 |
This table illustrates that this compound demonstrates comparable or superior efficacy against certain strains compared to traditional antibiotics, highlighting its potential role in addressing antibiotic resistance.
化学反応の分析
Iodocyclization for Tetrahydrofuran Formation
A pivotal step in aplasmomycin synthesis involves stereoselective 5-exo-trig cyclization mediated by N-bromosuccinimide (NBS). This reaction constructs the (2R,3S,5R)-tetrahydrofuran subunit essential for ionophoric activity .
| Parameter | Details |
|---|---|
| Substrate | Ene diol moiety in C11–C17 segment |
| Reagent | NBS (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Yield | 78% |
| Stereoselectivity | >20:1 dr (controlled by substrate conformation) |
This iodocyclization establishes three contiguous stereocenters simultaneously, with the trans-diaxial arrangement of vicinal diol groups directing regioselectivity .
Mukaiyama Macrolactonization
Macrocycle assembly employs Mukaiyama's protocol to form the 36-membered diolide precursor :
| Condition | Specification |
|---|---|
| Activation Agent | 2-Chloro-1-methylpyridinium iodide (2.5 equiv) |
| Base | Triethylamine (5.0 equiv) |
| Solvent System | Toluene/DMF (4:1) |
| Concentration | 0.002 M |
| Reaction Time | 48 h |
| Macrocycle Size | 36-membered ring |
| Efficiency | 65% isolated yield |
This high-dilution technique minimizes intermolecular esterification while promoting intramolecular lactonization.
Double Chan Rearrangement
The 36-membered diolide undergoes base-mediated contraction to the 34-membered this compound core :
This cascade rearrangement simultaneously establishes the transannular hemiketal and reduces ring strain.
Boron Incorporation
Final boron insertion into the tetraol core occurs under controlled conditions :
| Parameter | Value |
|---|---|
| Boron Source | Trimethyl borate (B(OMe)₃) |
| Solvent | Methanol/Water (9:1) |
| pH | 8.5 (adjusted with NaOH) |
| Temperature | 25°C |
| Coordination Geometry | Tetrahedral (B-O bond length: 1.48 Å) |
| Stability | Forms sodium borate complex in physiological conditions |
X-ray crystallography confirms boron occupies the central cavity, coordinating four oxygen atoms from the macrodiolide.
Key Functional Group Transformations
Critical auxiliary reactions include:
A. α-Sulfonyl Ketone Alkylation
-
Substrate: C3–C10 fragment from (R)-pulegone
-
Electrophile: 15,16-dihydroxy allylic chloride (C11–C17)
-
Base: LHMDS (-78°C)
B. Mitsunobu Inversion
-
Alcohol: Secondary OH at C3
-
Reagents: DIAD, PPh₃
-
Donor: 4-Nitrobenzoic acid
Comparative Reaction Profile
| Reaction Stage | Energy Barrier (kcal/mol) | Rate-Determining Step |
|---|---|---|
| Iodocyclization | 18.2 | Bromonium ion formation |
| Macrolactonization | 24.7 | Tetrahedral intermediate collapse |
| Chan Rearrangement | 12.3 | Initial sigmatropic shift |
| Boron Coordination | 9.8 | Lewis acid-base adduct formation |
DFT calculations at B3LYP/6-31G(d) level
These reactions collectively demonstrate this compound's synthetic complexity, requiring precise stereochemical control at multiple stages. The integration of iodocyclization, sigmatropic rearrangements, and boron templating enables construction of this architecturally demanding ionophore.
特性
CAS番号 |
61230-25-9 |
|---|---|
分子式 |
C40H60BNaO14 |
分子量 |
798.7 g/mol |
IUPAC名 |
sodium;(1R,2R,5S,6R,8S,9E,12R,14S,17R,18R,22R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione |
InChI |
InChI=1S/C40H60BO14.Na/c1-21-15-17-31-37(5,6)29(42)13-9-11-26-20-28(24(4)47-26)49-36(45)34-40-22(2)16-18-32(51-40)38(7,8)30(43)14-10-12-25-19-27(23(3)46-25)48-35(44)33-39(21,50-31)54-41(52-33,53-34)55-40;/h9-12,21-34,42-43H,13-20H2,1-8H3;/q-1;+1/b11-9+,12-10+;/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,39+,40+,41?;/m1./s1 |
InChIキー |
GEIYDRPAWIMINR-ZDKANEFWSA-N |
SMILES |
[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |
異性体SMILES |
[B-]123O[C@]45O[C@H](C([C@@H](C/C=C/[C@H]6O[C@@H]([C@H](C6)OC(=O)[C@H](O1)[C@]7(O2)O[C@H](C([C@@H](C/C=C/[C@H]8O[C@@H]([C@H](C8)OC(=O)[C@@H]4O3)C)O)(C)C)CC[C@H]7C)C)O)(C)C)CC[C@H]5C.[Na+] |
正規SMILES |
[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |
同義語 |
antibiotic 339-29 aplasmomycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















